REACTION_CXSMILES
|
[I:1]I.[F:3][C:4]([F:13])([F:12])[C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[I:1][C:10]1[CH:11]=[C:5]([C:4]([F:12])([F:13])[F:3])[CH:6]=[CH:7][C:8]=1[NH2:9] |f:3.4|
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Name
|
|
Quantity
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1.58 g
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.8 mL
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1.94 g
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Type
|
catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Ag+2]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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filtered through celite
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Type
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CUSTOM
|
Details
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The volatiles were removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |